10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7300,2,6]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms and aromatic rings allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 10-benzyl-4-(2-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene
- 11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0,2,6]dodeca-1(12),2,7,10-tetraen-5-one
Uniqueness
10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific arrangement of methoxyphenyl groups and the hexaazatricyclic core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-27-15-7-3-13(4-8-15)17-11-25(14-5-9-16(28-2)10-6-14)19-18(17)20-22-23-24-26(20)12-21-19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNXFGEAJWOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C3=C2C4=NN=NN4C=N3)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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